molecular formula C10H10N2O5S B3018706 2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid CAS No. 1000932-56-8

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid

Cat. No. B3018706
CAS RN: 1000932-56-8
M. Wt: 270.26
InChI Key: ACJCRPVHBHOVCG-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1000932-56-8 . It has a molecular weight of 270.27 . The IUPAC name for this compound is {[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O5S/c13-9-4-6-3-7(1-2-8(6)12-9)18(16,17)11-5-10(14)15/h1-4,11-13H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 270.27 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, indole derivatives have been reported to have diverse biological activities and have been suggested to have potential for exploration for newer therapeutic possibilities .

properties

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-5-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-9-4-6-3-7(1-2-8(6)12-9)18(16,17)11-5-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJCRPVHBHOVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCC(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid

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